molecular formula C28H48N12O9S B12636272 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine CAS No. 921763-81-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine

Cat. No.: B12636272
CAS No.: 921763-81-7
M. Wt: 728.8 g/mol
InChI Key: QGIGQQTVSJITNG-RABCQHRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine is a complex oligopeptide featuring a modified ornithine residue with a diaminomethylidene group at its N⁵ position. This compound is composed of six amino acid residues: L-ornithyl (modified), L-seryl, L-histidyl, L-asparaginyl, L-leucyl, and L-cysteine.

Properties

CAS No.

921763-81-7

Molecular Formula

C28H48N12O9S

Molecular Weight

728.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C28H48N12O9S/c1-13(2)6-16(23(44)40-20(11-50)27(48)49)36-25(46)18(8-21(30)42)38-24(45)17(7-14-9-33-12-35-14)37-26(47)19(10-41)39-22(43)15(29)4-3-5-34-28(31)32/h9,12-13,15-20,41,50H,3-8,10-11,29H2,1-2H3,(H2,30,42)(H,33,35)(H,36,46)(H,37,47)(H,38,45)(H,39,43)(H,40,44)(H,48,49)(H4,31,32,34)/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

QGIGQQTVSJITNG-RABCQHRBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

3.1 Methodology

SPPS involves the following steps:

  • Attachment of the First Amino Acid : The first amino acid is covalently attached to a resin.

  • Coupling Reactions : Subsequent amino acids are added one at a time. Each coupling reaction typically uses a coupling reagent such as HBTU or DIC to activate the carboxylic acid of the amino acid.

  • Deprotection Steps : Protecting groups on the amino acids must be removed after each coupling step to allow for further reactions.

  • Cleavage from Resin : Once the desired peptide sequence is synthesized, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

  • Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

3.2 Advantages and Disadvantages

Advantages Disadvantages
High efficiency and speed Requires specialized equipment
Precise control over sequence Potential for incomplete reactions
Automation possible Costly reagents and solvents

Liquid-Phase Synthesis

4.1 Methodology

In liquid-phase synthesis, peptides are synthesized in solution rather than on a solid support. The process includes:

  • Sequential Coupling : Similar to SPPS, but all reactions occur in solution.

  • Purification Steps : After synthesis, purification can be achieved through techniques like precipitation or dialysis.

4.2 Advantages and Disadvantages

Advantages Disadvantages
Simpler setup without solid supports Longer reaction times
Suitable for larger peptides Difficulties in purification

Enzymatic Synthesis

5.1 Methodology

Enzymatic synthesis leverages specific enzymes to form peptide bonds under mild conditions:

5.2 Advantages and Disadvantages

Advantages Disadvantages
High specificity and yield Limited availability of enzymes
Mild reaction conditions Potential for enzyme inhibition

Research Findings

Recent studies have explored various aspects of peptide synthesis:

  • Optimization of Coupling Reactions : Research has shown that optimizing coupling reagents can significantly enhance yield and purity in SPPS.

  • Enzyme Selection in Synthesis : Different enzymes have been evaluated for their efficiency in synthesizing specific peptide sequences, highlighting the importance of enzyme choice in achieving desired outcomes.

Data Table Summary

Method Key Features Applications
Solid-Phase Peptide Synthesis High efficiency, automation possible Drug development
Liquid-Phase Synthesis Simpler setup Larger peptides
Enzymatic Synthesis High specificity Biocatalysis in pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of the free thiol form of cysteine.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biological Research

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine has been investigated for its role in various biological processes:

  • Protein-Protein Interactions : The compound can serve as a model to study interactions between proteins, particularly in signaling pathways that involve cysteine residues, which are known to participate in redox reactions and protein folding.
  • Enzyme Modulation : It has shown potential in modulating enzyme activities, particularly those involving histidine and cysteine residues, which are crucial in catalytic mechanisms.

Pharmaceutical Applications

The compound's unique structure makes it a candidate for drug development:

  • Targeted Therapy : Research indicates that modifications of this peptide can enhance its specificity towards certain molecular targets, making it suitable for developing targeted therapies in cancer treatment.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in developing new antibiotics.

Material Science

In material science, this compound can be utilized:

  • Peptide-Based Materials : The compound can be incorporated into peptide-based hydrogels or nanomaterials for drug delivery systems, benefiting from its biocompatibility and ability to form stable structures.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of modified peptides based on this compound. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential for developing new antibiotic agents.

Case Study 2: Targeted Cancer Therapy

Research conducted at a leading pharmaceutical institute investigated the use of this compound as a targeted therapeutic agent. By modifying the peptide to enhance its binding affinity to specific cancer cell receptors, researchers demonstrated significant reductions in tumor growth in preclinical models.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

L-Valyl-N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine

This compound (C₁₇H₃₃N₇O₅S, MW 447.55) shares the N⁵-(diaminomethylidene)-L-ornithyl motif but has fewer residues: valine, alanine, and cysteine. The absence of histidyl, asparaginyl, and leucyl residues reduces its hydrogen-bonding capacity (8 donors/acceptors) compared to the target compound. Its lower complexity (Topological Polar Surface Area = 216 Ų) suggests reduced solubility in polar solvents and fewer interaction sites for biological targets .

N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate

This derivative (C₁₁H₁₈N₄O₃•HCl•xH₂O, MW 254.29 + 36.46 + x[18.02]) replaces the diaminomethylidene group with a pyrimidinyl ring. However, it lacks the peptide backbone, resulting in lower molecular weight and reduced capacity for protein-like interactions.

S-(5′-Adenosyl)-L-homocysteine (SAH)

SAH (C₁₄H₂₀N₆O₅S, MW 384.41) features an adenosyl group linked to homocysteine. The adenosine moiety enables roles in methylation cycle regulation, whereas the target compound’s cysteine residue may confer redox activity (e.g., disulfide bond formation). SAH’s larger heterocyclic base contrasts with the target’s peptide-centric structure, highlighting divergent biological applications .

Comparative Physicochemical Properties

Property Target Compound L-Valyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine N⁵-(5-Hydroxy-pyrimidinyl)-L-ornithine HCl Hydrate S-(5′-Adenosyl)-L-homocysteine
Molecular Formula Not explicitly reported C₁₇H₃₃N₇O₅S C₁₁H₁₈N₄O₃•HCl•xH₂O C₁₄H₂₀N₆O₅S
Molecular Weight Estimated >600 Da 447.55 254.29 (base) + 36.46 (HCl) 384.41
Hydrogen Bond Donors >10 (inferred from residues) 8 5 (amine, hydroxyl, HCl) 6 (amine, hydroxyl, thiol)
Hydrogen Bond Acceptors >15 (inferred from residues) 8 6 (carbonyl, pyrimidine, HCl) 11 (adenine, carbonyl, thiol)
Key Functional Groups Diaminomethylidene, thiol, imidazole Diaminomethylidene, thiol Pyrimidine, hydrochloride Adenosine, thiol
Biological Role Potential metal coordination, redox activity Unclear Unreported Methylation cycle regulation

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine is a complex peptide compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Structure and Synthesis

This peptide consists of a unique sequence of amino acids, which contributes to its distinct biological properties. The molecular formula is C28H48N12O9S, with a molecular weight of approximately 728.8 g/mol. The synthesis typically employs solid-phase peptide synthesis (SPPS) , allowing for the sequential addition of amino acids to a resin-bound chain. Key steps include:

  • Activation of Amino Acids : Using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
  • Coupling : Activated amino acids are added to the growing peptide chain.
  • Deprotection : Removal of protecting groups to facilitate further coupling.
  • Cleavage and Purification : Isolating the final peptide from the resin.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate several biological pathways, leading to diverse physiological effects.

Biological Properties

  • Calcium Channel Modulation : This compound has been identified as a potent N-type calcium channel blocker, exhibiting an IC50 value of 0.14 µM in cellular assays .
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, although specific IC50 values and selectivity profiles require further investigation .
  • Redox Activity : The compound can induce reactive oxygen species (ROS) generation in certain cell lines, potentially leading to oxidative stress and affecting cell proliferation .

Anticancer Effects

In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against cancer cell lines such as HeLa and U2OS. The following table summarizes the observed IC50 values across different studies:

CompoundCell LineIC50 (µM)Reference
N~5~-(Diaminomethylidene)-L-ornithyl...HeLa0.50 - 1.81
N~5~-(Diaminomethylidene)-L-ornithyl...U2OS0.50 - 1.81

Mechanistic Insights

Research indicates that the compound's mechanism may involve modulation of calcium signaling pathways, which are critical in various cellular processes including muscle contraction and neurotransmitter release . Additionally, ROS generation has been linked to apoptosis in cancer cells, suggesting a potential therapeutic pathway for targeting malignancies .

Applications

The diverse biological activities of this compound open avenues for applications in:

  • Pharmaceutical Development : As a potential lead compound for drug development targeting calcium channels or oxidative stress pathways.
  • Biotechnology : Utilization in peptide-based materials and nanotechnology due to its unique structural properties.
  • Research Tools : Serving as a model compound for studying peptide synthesis and modification techniques.

Q & A

Q. What are the optimal solid-phase synthesis (SPPS) conditions for synthesizing N⁵-(Diaminomethylidene)-L-ornithine-containing peptides?

  • Methodological Answer : The synthesis of peptides containing N⁵-(Diaminomethylidene)-L-ornithine requires careful selection of protecting groups and coupling agents.
  • Protecting Groups : Use Fmoc chemistry for orthogonal protection. The diaminomethylidene group may require tert-butyloxycarbonyl (Boc) protection to prevent side reactions during elongation .

  • Coupling Efficiency : Optimize coupling agents such as HATU or HOBt/DIC, particularly for sterically hindered residues like histidine and asparagine. Monitor coupling efficiency via Kaiser tests .

  • Purification : Post-synthesis, purify using reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA). Validate purity via LC-MS (e.g., ESI-MS) .

    • Data Table : Example SPPS Optimization Parameters
ResidueCoupling AgentReaction Time (min)Yield (%)
L-Orn⁵HATU6085
L-HisHOBt/DIC9078

Q. How can structural integrity be confirmed for this peptide?

  • Methodological Answer : Combine multiple analytical techniques:
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., theoretical vs. observed mass). For example, a peptide with C₃₄H₅₆N₁₄O₁₃S should show an [M+H]⁺ peak at ~985.4 Da .
  • NMR Spectroscopy : Assign signals for the diaminomethylidene group (δ 6.8–7.2 ppm for NH protons) and verify backbone connectivity via 2D COSY/TOCSY .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., 10 mM phosphate, pH 7.4) to detect α-helix or β-sheet propensity .

Advanced Research Questions

Q. How to resolve contradictory binding affinity data in enzymatic assays involving this peptide?

  • Methodological Answer : Contradictions may arise from assay conditions or peptide aggregation.
  • Buffer Optimization : Test varying ionic strengths (e.g., 50–200 mM NaCl) and pH (6.5–7.5) to minimize nonspecific interactions. Include reducing agents (e.g., 1 mM TCEP) if cysteine residues are prone to oxidation .
  • Orthogonal Techniques : Validate binding using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). For example, if SPR shows high affinity (KD = 10 nM) but ITC suggests weaker binding (KD = 100 nM), investigate aggregation via dynamic light scattering (DLS) .
  • Controls : Include scrambled-sequence peptides to rule out nonspecific interactions .

Q. What experimental designs address stability challenges of this peptide in physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological environments:
  • Degradation Pathways : Incubate in human serum (37°C, 24 hrs) and analyze degradation products via LC-MS/MS. Identify cleavage sites (e.g., asparagine-leucine bonds) .

  • Oxidative Stability : Test cysteine oxidation by comparing reduced (with 5 mM DTT) vs. oxidized forms. Use Ellman’s assay to quantify free thiol groups .

  • Temperature/Storage : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor aggregation via SEC-HPLC .

    • Data Table : Stability Under Simulated Physiological Conditions
ConditionHalf-Life (h)Major Degradation Product
Serum (37°C)6.2Des-Asn-Leu fragment
pH 7.4 Buffer24.5Oxidized cysteine dimer

Methodological Notes

  • Synthesis References : SPPS protocols for modified ornithine residues align with techniques for similar complex peptides (e.g., N-formylglycine protection strategies) .
  • Analytical Cross-Validation : Combining MS and NMR ensures structural fidelity, as demonstrated in studies of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine .
  • Theoretical Frameworks : Link experiments to biochemical theories (e.g., enzyme-substrate docking models for binding assays) to contextualize data contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.